2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine-3-carbonitrile
Description
This compound features a fused pyrrolotriazole core linked via a methyl group to a piperidine ring. The piperidine’s 4-position is further connected to a pyridine-3-carbonitrile moiety through a methoxy bridge.
Properties
IUPAC Name |
2-[[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c19-11-15-3-1-7-20-18(15)25-13-14-5-9-23(10-6-14)12-17-22-21-16-4-2-8-24(16)17/h1,3,7,14H,2,4-6,8-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGJHTXDDDZBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CN3CCC(CC3)COC4=C(C=CC=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Differences
Key structural analogs and their distinctions are summarized below:
Key Observations :
- Pyrazole vs. Pyridine : The pyrazole-amine analog (C₁₀H₁₄N₆) lacks the pyridine-carbonitrile group, which may reduce electron-deficient character and alter binding specificity in biological targets .
- Piperidine Substitution : The ethyl-substituted piperidine in ’s compound may increase lipophilicity compared to the target’s methyl group, affecting blood-brain barrier penetration .
Physicochemical Properties
- tensiometry) can yield divergent results for similar compounds. This underscores the need for standardized protocols when evaluating the target’s solubility or aggregation behavior .
- Electronic Effects : The pyridine-3-carbonitrile group’s electron-withdrawing nature may lower the pKa of adjacent protons compared to methoxyphenyl-substituted analogs (e.g., compound 7 in ), influencing reactivity in further functionalization.
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